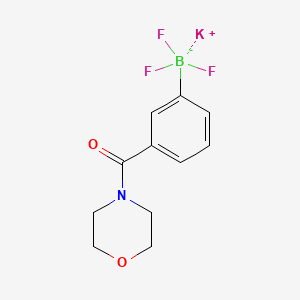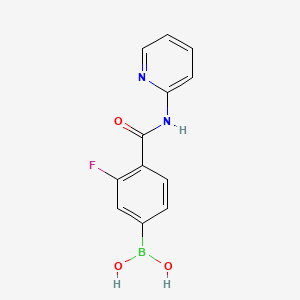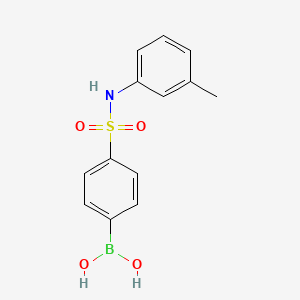
4-Amino-3-bromo-6-fluoroquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Amino-3-bromo-6-fluoroquinoline and similar compounds involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a benzene-fused pyridine bicyclic heterocycle . It has a bromo group at the 3rd position, a fluoro group at the 6th position, and an amino group at the 4th position .Chemical Reactions Analysis
The reactivity of this compound includes various reactions. For instance, the bromide group can undergo Pd-catalysed coupling reactions, and the fluoride group can undergo nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.06 . It is a yellow solid that is sparingly soluble in water.Applications De Recherche Scientifique
4-Amino-3-bromo-6-fluoroquinoline has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as indoles, quinolines, and quinazolines. It has also been used in the synthesis of antibiotics and other pharmaceuticals. In addition, this compound has been used in the synthesis of fluorescent dyes, which are used in a variety of scientific and medical applications. Finally, this compound has been used in the synthesis of polymers, which have a wide range of uses in the medical and industrial fields.
Mécanisme D'action
The mechanism of action of 4-Amino-3-bromo-6-fluoroquinoline is not fully understood. However, it is believed that the bromine-fluorine substitution on the quinoline ring is responsible for the compound’s biological activity. It is thought that the bromine-fluorine substitution increases the compound’s ability to bind to proteins, which in turn leads to its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound has antifungal, antibacterial, and antiviral activities. It has also been shown to have anti-inflammatory and analgesic effects. In addition, this compound has been shown to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-Amino-3-bromo-6-fluoroquinoline in laboratory experiments is its versatility. It can be used in a variety of synthetic reactions and can be used to synthesize a wide range of organic compounds. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not very stable and can degrade over time. In addition, the compound can be toxic if handled improperly.
Orientations Futures
The future of 4-Amino-3-bromo-6-fluoroquinoline research is promising. There is potential for the compound to be used in the development of new drugs and pharmaceuticals. In addition, this compound could be used in the development of new polymers and fluorescent dyes. Finally, this compound could be used in the development of new synthetic methods for the synthesis of organic compounds.
Méthodes De Synthèse
4-Amino-3-bromo-6-fluoroquinoline can be synthesized using a variety of methods. One commonly used method is the direct reaction of 4-amino-3-bromo-6-fluorobenzene with 1-chloro-3-methyl-2-imidazolidinone in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound. Other methods of synthesis include the reaction of 4-amino-3-bromo-6-fluorobenzene with ethylenediamine and the reaction of 4-amino-3-bromo-6-fluorobenzene with anhydrous aluminium chloride.
Propriétés
IUPAC Name |
3-bromo-6-fluoroquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGXUHXNUGSNLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672744 | |
| Record name | 3-Bromo-6-fluoroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1065088-21-2 | |
| Record name | 3-Bromo-6-fluoro-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065088-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-fluoroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



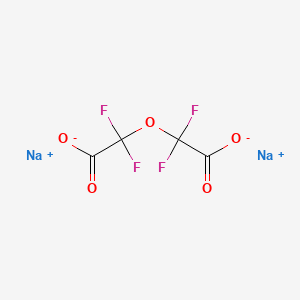

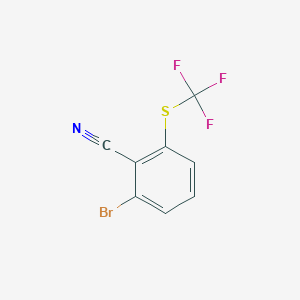
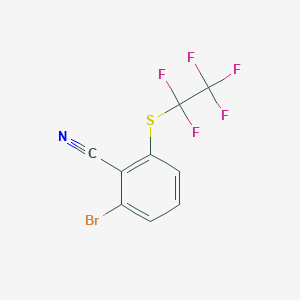

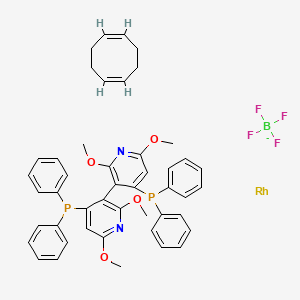
![4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6341554.png)
